REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:13])[C:6]([C:11]#[N:12])=[N:7][C:8]=1[O:9][CH3:10].Cl>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:13])[C:6]([CH2:11][NH2:12])=[N:7][C:8]=1[O:9][CH3:10] |f:3.4.5|
|
Name
|
|
Quantity
|
577 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=NC1OC)C#N)C
|
Name
|
|
Quantity
|
2.13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
455 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
The system was then stirred under an atmosphere of hydrogen (45 psi) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
FILTRATION
|
Details
|
were filtered through a pad of celite and methanol
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified through column chromatography (SiO2, 0-12% MeOH (containing 10% NH4OH) in dichlormethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=NC1OC)CN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |